molecular formula C12H20N2O3 B1677960 Pirbuterol CAS No. 38677-81-5

Pirbuterol

Cat. No.: B1677960
CAS No.: 38677-81-5
M. Wt: 240.30 g/mol
InChI Key: VQDBNKDJNJQRDG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of pirbuterol involves the solvolysis of specific intermediates. One common synthetic route includes the solvolysis of a compound with the formula:

Y=benzyl or CN3CO-\text{Y} = \text{benzyl or CN}_3\text{CO-} Y=benzyl or CN3​CO-

The reaction conditions and specific intermediates used in the synthesis are detailed in various patents . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Pirbuterol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound, altering its pharmacological properties.

    Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of derivatives with potentially different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Asthma Management

Pirbuterol is primarily indicated for the treatment of bronchospasm in patients with asthma. Clinical studies have demonstrated that inhalation of this compound results in significant improvements in pulmonary function parameters, such as forced expiratory volume in one second (FEV1). For instance, one study reported a mean increase in FEV1 of 41.2% for this compound compared to 25.4% for placebo . The onset of action is rapid, typically occurring within 5 minutes, with a duration of effect lasting up to 4.5 hours .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is also utilized in the management of COPD. Its efficacy in improving airflow and reducing symptoms has been documented through various clinical trials. In a controlled study, 74% of patients receiving this compound showed significant improvement in FEV1 over a 12-week period . The drug's action is comparable to other beta-2 agonists like albuterol but is characterized by a lower potency by weight .

Refractory Congestive Heart Failure

Interestingly, this compound has been explored for its potential benefits in treating refractory congestive heart failure due to its beta-2 agonist properties, which can lead to vasodilation and positive inotropic effects. Studies suggest that it may improve cardiac function by enhancing both systemic and pulmonary circulation . However, it is important to note that while this compound shows promise in this area, it is primarily marketed for respiratory indications.

Pharmacokinetics and Administration

This compound is available as an inhalation aerosol and oral tablets. The inhalation route allows for targeted delivery to the lungs, minimizing systemic side effects while maximizing therapeutic efficacy . The typical dosage for inhalation is between 200-400 micrograms per actuation, while oral doses range from 15-60 mg per day depending on the condition being treated .

Tolerance and Side Effects

Like other beta-adrenergic agonists, chronic use of this compound can lead to tolerance, diminishing its bronchodilator effect over time. This phenomenon has been observed in both acute and chronic therapy settings . Common side effects include tachycardia, tremors, and potential cardiovascular effects due to beta-1 receptor activity; however, these are generally less pronounced compared to other agents like albuterol .

Case Study 1: Efficacy in Asthma

A double-blind study involving patients with chronic asthma demonstrated that this compound significantly improved pulmonary function compared to placebo. Patients reported enhanced quality of life due to reduced frequency and severity of asthma attacks when using this compound via a breath-actuated aerosol device .

Case Study 2: Use in COPD

In a clinical trial focused on COPD patients, those treated with this compound exhibited significant improvements in daily peak expiratory flow rates compared to those receiving placebo treatment over a three-month period . This supports its role as an effective bronchodilator for chronic respiratory conditions.

Mechanism of Action

Pirbuterol exerts its effects by stimulating beta-2 adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (c-AMP). Increased levels of c-AMP are associated with the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells .

Comparison with Similar Compounds

Pirbuterol is similar to other beta-2 adrenergic agonists such as salbutamol and isoproterenol. this compound has a preferential effect on beta-2 adrenergic receptors compared to isoproterenol . Other similar compounds include:

    Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment.

    Isoproterenol: A non-selective beta-adrenergic agonist with effects on both beta-1 and beta-2 receptors.

    Terbutaline: A selective beta-2 adrenergic agonist used for bronchospasm relief.

This compound’s uniqueness lies in its specific receptor selectivity and its availability as a breath-activated metered-dose inhaler .

Biological Activity

Pirbuterol is a beta-2 adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its unique chemical structure, which includes a pyridine ring instead of a benzene ring, distinguishes it from other beta-agonists like albuterol. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, clinical efficacy, and safety profile.

This compound acts primarily on beta-2 adrenergic receptors located in the bronchial smooth muscle. Upon binding to these receptors, it stimulates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). The elevation of cAMP results in relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells, contributing to its bronchodilatory effects .

Pharmacological Properties

Key Pharmacological Characteristics:

PropertyValue
Type Small Molecule
Half-life Approximately 2 hours
Administration Route Inhalation (metered-dose aerosol)
Beta-2 Selectivity Comparable to albuterol
Potency Threefold less than albuterol by weight

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in improving lung function in patients with asthma. One notable double-blind study compared 400 micrograms of this compound delivered via a breath-actuated aerosol (BAA) to a placebo. The results indicated that:

  • Mean Percent Increase in FEV1 : 41.2% for this compound vs. 25.4% for placebo (p = 0.0038).
  • Duration of Improvement (>15% over baseline) : 4.5 hours for this compound vs. 1.8 hours for placebo (p = 0.0022) .

These findings suggest that this compound is effective for both acute and chronic management of asthma.

Comparative Studies

In comparative studies with other beta-agonists, this compound has shown similar efficacy to salbutamol and orciprenaline:

  • Bronchodilator Effects : Improvements in forced expiratory volume (FEV1) were noted with both this compound and salbutamol, with increases typically around 25% from baseline over several months .
  • Cardiovascular Effects : this compound's lesser beta-1 activity may provide a therapeutic advantage in patients with concurrent cardiac conditions, such as refractory congestive heart failure .

Case Studies and Long-term Use

Long-term studies have indicated that while tolerance may develop with prolonged use of beta-agonists, the benefits of this compound persist in both pulmonary and cardiac patients . A study involving patients with chronic bronchitis found significant increases in right and left ventricular ejection fractions after administration of oral this compound .

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to other beta-2 agonists. Adverse effects are typically mild and may include tremors, palpitations, or headaches; however, serious cardiovascular events have not been significantly associated with its use in clinical trials .

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of Pirbuterol that inform experimental design in respiratory studies?

this compound is a β2-selective adrenoceptor agonist with bronchodilator effects. Key parameters include:

  • Plasma half-life : 2–3 hours after oral administration, with peak plasma concentrations of 6.2–9.8 µg/L .
  • Excretion : 50% of an oral dose is excreted as this compound sulfate, and 10% remains unchanged in urine .
  • Selectivity : Higher β2-receptor affinity compared to β1, minimizing cardiac side effects in therapeutic doses . Methodological Insight: Use dose-response curves to evaluate β2-selectivity in vitro (e.g., isolated tracheal smooth muscle assays) and compare pharmacokinetics across animal models and human subjects.

Q. How should researchers chemically characterize this compound for preclinical studies?

this compound’s molecular formula is C₁₂H₂₀N₂O₃, with the IUPAC name 6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol. Key steps include:

  • Structural validation : Use chiral chromatography to confirm the (R)-enantiomer configuration, critical for activity .
  • Purity assessment : Employ HPLC with impurity reference standards (e.g., this compound Dihydrochloride, CAS 38029-10-6) to quantify contaminants .
  • Solubility testing : Determine solubility in polar solvents (e.g., water, ethanol) under physiological pH conditions .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data compared to other β2-agonists be resolved?

Clinical trials show this compound’s bronchodilator efficacy is comparable to salbutamol and orciprenaline, but long-term data are limited . Contradictions may arise from:

  • Dosage variability : Aerosol vs. oral administration (e.g., undetectable plasma levels at 0.8mg aerosol dose vs. measurable oral doses) .
  • Population heterogeneity : Differences in asthma severity or β-receptor polymorphism in study cohorts. Methodological Approach: Conduct a meta-analysis using PICOT criteria (Population: asthmatics; Intervention: this compound; Comparison: salbutamol; Outcome: FEV₁ improvement; Time: ≥12 weeks) to standardize efficacy metrics .

Q. What experimental strategies address the lack of toxicological and ecotoxicological data for this compound?

Existing safety data sheets report no acute toxicity data, ecotoxicity, or biodegradability profiles . Researchers should:

  • In vitro toxicity : Use cell lines (e.g., HEK293, HepG2) to assess cytotoxicity and genotoxicity (Ames test).
  • Ecotoxicology : Apply OECD guidelines for Daphnia magna and algal growth inhibition tests to evaluate aquatic toxicity .
  • Environmental persistence : Conduct soil column studies to measure mobility and bioaccumulation potential .

Q. How can stereospecific effects of this compound’s (R)-enantiomer be mechanistically investigated?

The (R)-enantiomer is pharmacologically active, but its interaction with β2-receptor isoforms (e.g., Gly16Arg polymorphism) remains unclear. Approaches include:

  • Molecular docking : Compare binding affinities of (R)- and (S)-enantiomers to β2-receptor crystal structures.
  • In vivo models : Administer enantiomerically pure this compound to transgenic mice with humanized β2-receptors to assess bronchodilation vs. tachycardia .

Q. Methodological Frameworks

Q. What statistical tools are recommended for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and efficacy thresholds.
  • ANOVA with post-hoc tests : Compare outcomes across dosage groups in preclinical trials .
  • Bayesian meta-analysis : Synthesize historical trial data to predict therapeutic windows .

Q. How should researchers apply the FINER criteria to this compound-related hypotheses?

Ensure questions are:

  • Feasible : Access to aerosol delivery systems and β2-KO animal models.
  • Novel : Focus on understudied areas (e.g., this compound’s anti-inflammatory effects in COPD).
  • Ethical : Prioritize in silico and in vitro screens before in vivo studies .

Q. Tables for Quick Reference

Parameter This compound Salbutamol
Plasma Half-Life (oral)2–3 hours 4–6 hours
β2 Selectivity Ratio1:50 (β2:β1) 1:17
Urinary Excretion (unchanged)10% 20–30%
Analytical Method Application Reference Standard
Chiral HPLCEnantiomer purityThis compound Dihydrochloride
LC-MS/MSPlasma concentration quantificationCAS 38677-81-5

Properties

IUPAC Name

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBNKDJNJQRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38029-10-6 (di-hydrochloride), 65652-44-0 (acetate)
Record name Pirbuterol [INN:BAN]
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DSSTOX Substance ID

DTXSID0046937
Record name Pirbuterol
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Molecular Weight

240.30 g/mol
Source PubChem
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Physical Description

Solid
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
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Solubility

6.22e+00 g/L
Record name Pirbuterol
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Mechanism of Action

The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.
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CAS No.

38677-81-5, 38029-10-6
Record name (±)-Pirbuterol
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Record name α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride
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Record name PIRBUTEROL
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Record name Pirbuterol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Under nitrogen, pirbuterol dihydrochloride (3.0 g., 0.0096 mol) was dissolved in 10 ml. CH3OH. KOH (85%, 1.3 g., 0.0197 mol) in 30 ml. of CH3OH was added dropwise over 10 minutes. After stirring 30 minutes, precipitated KCl (1.25 g.) was removed by filtration and the mother liquor evaporated to a white foam, 2.56 g. The latter was taken up in 20 ml. 1:1 acetone:CH3OH and allowed to stand 18 hours. Additional KCl (0.09 g.) was recovered by filtration and the mother liquor evaporated in vacuo to yield title product, dried under high vacuum, 2.35 g.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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